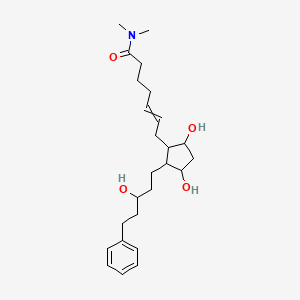

Latanoprost dimethyl amide

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C25H39NO4 |

|---|---|

Molekulargewicht |

417.6 g/mol |

IUPAC-Name |

7-[3,5-dihydroxy-2-(3-hydroxy-5-phenylpentyl)cyclopentyl]-N,N-dimethylhept-5-enamide |

InChI |

InChI=1S/C25H39NO4/c1-26(2)25(30)13-9-4-3-8-12-21-22(24(29)18-23(21)28)17-16-20(27)15-14-19-10-6-5-7-11-19/h3,5-8,10-11,20-24,27-29H,4,9,12-18H2,1-2H3 |

InChI-Schlüssel |

QJLYEJLRQWHMNN-UHFFFAOYSA-N |

Kanonische SMILES |

CN(C)C(=O)CCCC=CCC1C(CC(C1CCC(CCC2=CC=CC=C2)O)O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Latanoprost Dimethyl Amide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and pharmacological properties of Latanoprost dimethyl amide. The information is curated for researchers, scientists, and professionals involved in drug development and discovery.

Chemical Identity and Properties

This compound is a synthetic derivative of Latanoprost, a prostaglandin F2α analog. The replacement of the isopropyl ester group with a dimethyl amide moiety alters its physicochemical properties, which may influence its biological activity, stability, and formulation characteristics.

Table 1: Chemical Identifiers and Physical Properties of this compound

| Property | Value | Reference |

| Formal Name | (Z)-7-((1R,2R,3R,5S)-3,5-dihydroxy-2-((R)-3-hydroxy-5-phenylpentyl)cyclopentyl)-N,N-dimethylhept-5-enamide | [1] |

| Molecular Formula | C₂₅H₃₉NO₄ | [1] |

| Molecular Weight | 417.6 g/mol | [1] |

| CAS Number | Not available | |

| Appearance | A neat oil | [1] |

| Purity | ≥98% | [1] |

| Storage | -20°C | [1] |

| Stability | ≥ 1 year at -20°C | [1] |

Table 2: Solubility Data of this compound

| Solvent | Solubility | Reference |

| DMF | 100 mg/ml | [1] |

| DMSO | 50 mg/ml | [1] |

| Ethanol | 100 mg/ml | [1] |

| PBS (pH 7.2) | 0.05 mg/ml | [1] |

Synthesis

A plausible synthetic workflow is outlined below. This is a conceptual workflow and would require optimization.

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocol (Conceptual):

-

Hydrolysis of Latanoprost: Latanoprost (the isopropyl ester) is hydrolyzed to Latanoprost acid. This is a standard procedure and can be achieved using a base such as lithium hydroxide in a mixture of water and an organic solvent like tetrahydrofuran.

-

Activation of Latanoprost Acid: The resulting Latanoprost acid is then activated to facilitate the amide bond formation. This can be done using a variety of coupling agents, such as (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent like N-hydroxysuccinimide (NHS).

-

Amide Formation: The activated Latanoprost acid is then reacted with dimethylamine in an appropriate aprotic solvent, such as dichloromethane or dimethylformamide (DMF), to form this compound.

-

Purification: The final product is purified using chromatographic techniques, such as column chromatography on silica gel, to yield the pure this compound.

Analytical Characterization

The characterization of this compound would involve a combination of spectroscopic and chromatographic techniques to confirm its identity and purity.

Table 3: Analytical Techniques for the Characterization of this compound

| Technique | Purpose | Expected Observations |

| ¹H and ¹³C NMR | Structural elucidation and confirmation of the dimethyl amide group. | Specific chemical shifts and coupling constants corresponding to the protons and carbons of the Latanoprost backbone and the N,N-dimethyl group. |

| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the exact mass of this compound (C₂₅H₃₉NO₄). |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | A single major peak indicating high purity, with retention time dependent on the column and mobile phase used. |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Identification of functional groups. | Characteristic absorption bands for O-H (hydroxyl), C=O (amide), and C-N (amide) bonds. |

Experimental Protocol: HPLC Method for Purity Assessment (Adapted from Latanoprost analysis)

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: The sample is dissolved in the mobile phase to a concentration of approximately 1 mg/mL.

This method would need to be optimized and validated specifically for this compound.

Pharmacology and Mechanism of Action

Latanoprost is a selective agonist of the prostaglandin F receptor (FP receptor).[2][3][4] It is highly probable that this compound retains this mechanism of action. The FP receptor is a G-protein coupled receptor (GPCR) that, upon activation, initiates a signaling cascade leading to various physiological effects.

Signaling Pathway of the FP Receptor:

Activation of the FP receptor by an agonist like Latanoprost (and presumably this compound) primarily couples to Gq protein.[5] This initiates the following cascade:

-

Activation of Phospholipase C (PLC): Gq activates PLC.

-

Hydrolysis of PIP2: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium.

-

Activation of Protein Kinase C (PKC): DAG and increased intracellular calcium activate PKC.

-

Downstream Effects: Activated PKC can then phosphorylate various downstream targets, leading to the cellular response. In the eye, this cascade is thought to increase the uveoscleral outflow of aqueous humor, thereby reducing intraocular pressure.[3][4][6]

Caption: Simplified signaling pathway of the Prostaglandin F Receptor.

Stability and Storage

This compound is stable for at least one year when stored at -20°C as a neat oil.[1] It is important to protect it from light and moisture to prevent degradation. For solutions, it is recommended to prepare them fresh and store them at -20°C for short-term use. The stability in various solvents and formulations would need to be determined empirically.

Conclusion

This compound is a valuable tool for research into the prostaglandin signaling pathway and may have potential as a therapeutic agent. This guide provides a foundational understanding of its chemical properties, a conceptual framework for its synthesis and analysis, and an overview of its likely pharmacological mechanism. Further experimental work is required to fully characterize this compound and its biological activities.

References

- 1. Prostaglandin E2 and F2α activate the FP receptor and up-regulate cyclooxygenase-2 expression via the cyclic AMP response element - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Latanoprost - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. mims.com:443 [mims.com:443]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Expression, localization, and signaling of prostaglandin F2 alpha receptor in human endometrial adenocarcinoma: regulation of proliferation by activation of the epidermal growth factor receptor and mitogen-activated protein kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Latanoprost? [synapse.patsnap.com]

Latanoprost Dimethyl Amide: A Structural Shift from Agonist to Antagonist at the Prostaglandin F2α Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the structure-activity relationship (SAR) of latanoprost dimethyl amide, a derivative of the potent ocular hypotensive agent, latanoprost. While latanoprost is a well-established prostaglandin F2α (FP) receptor agonist used in the treatment of glaucoma, the modification of its carboxylate group to a dimethyl amide moiety is predicted to dramatically alter its pharmacological profile, likely resulting in an antagonistic activity at the FP receptor. This guide will explore the synthetic rationale, the key experimental protocols for characterization, and the anticipated SAR, providing a framework for the investigation of this and similar prostaglandin derivatives.

Introduction: The Critical Role of the Carboxylate in Latanoprost's Agonism

Latanoprost, an isopropyl ester prodrug, is rapidly hydrolyzed in the eye to its active form, latanoprost acid. The free carboxylic acid of latanoprost acid is crucial for its potent agonist activity at the FP receptor. This interaction initiates a signaling cascade that ultimately increases the uveoscleral outflow of aqueous humor, thereby lowering intraocular pressure (IOP).

The core hypothesis of this guide is that the replacement of the C-1 carboxylate with a dimethyl amide group in latanoprost will disrupt the key interactions necessary for receptor activation, leading to a compound, this compound, that may bind to the FP receptor but fails to elicit a functional response, potentially acting as a competitive antagonist. This is supported by literature indicating that prostaglandin F2α (PGF2α) dimethyl amide and dimethyl amine derivatives exhibit weak antagonistic properties at the FP receptor.[1][2]

Synthesis of this compound

The synthesis of this compound would logically start from latanoprost acid. A standard amide coupling reaction can be employed.

Proposed Synthetic Scheme:

Figure 1: Proposed synthesis of this compound.

Experimental Protocol: Amide Coupling

-

Activation of Latanoprost Acid: Latanoprost acid is dissolved in a suitable aprotic solvent, such as dichloromethane (DCM) or dimethylformamide (DMF). An amide coupling reagent, for example, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and an amine base, such as N,N-diisopropylethylamine (DIPEA), are added to the solution to activate the carboxylic acid.

-

Nucleophilic Addition of Dimethylamine: A solution of dimethylamine in a suitable solvent is then added to the reaction mixture.

-

Reaction Monitoring and Work-up: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is quenched, and the product is purified using column chromatography to yield this compound.

Characterization of Biological Activity

To elucidate the SAR of this compound, a series of in vitro and in vivo experiments are necessary.

In Vitro Characterization

3.1.1. FP Receptor Binding Affinity

A competitive radioligand binding assay is the gold standard for determining the affinity of this compound for the FP receptor.

Table 1: Quantitative Data Summary for Latanoprost and Predicted Data for this compound

| Compound | Receptor Binding Affinity (Ki) | Functional Activity (EC50/IC50) | In Vivo Effect on IOP |

| Latanoprost Acid (Agonist) | ~3-10 nM | EC50: ~10-100 nM (Calcium Mobilization) | ↓↓↓ |

| This compound (Predicted Antagonist) | Predicted: 100 nM - 10 µM | Predicted: IC50 in the µM range (inhibition of PGF2α-induced calcium mobilization) | Predicted: No change or slight ↑ |

Experimental Protocol: Radioligand Binding Assay

-

Membrane Preparation: Membranes are prepared from cells stably expressing the human FP receptor.

-

Assay Setup: In a 96-well plate, the cell membranes are incubated with a fixed concentration of a radiolabeled FP receptor agonist (e.g., [³H]-PGF2α) and increasing concentrations of the unlabeled test compound (this compound).

-

Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The reaction is then terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.

-

Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Figure 2: Workflow for a competitive radioligand binding assay.

3.1.2. Functional Activity: Calcium Mobilization Assay

The FP receptor is a Gq-coupled receptor, and its activation leads to an increase in intracellular calcium ([Ca²⁺]i). A calcium mobilization assay can determine whether this compound acts as an agonist or an antagonist.

Experimental Protocol: Calcium Mobilization Assay

-

Cell Culture and Dye Loading: Cells stably expressing the FP receptor are seeded in a 96-well plate. The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Agonist/Antagonist Addition: For agonist testing, increasing concentrations of this compound are added to the cells. For antagonist testing, cells are pre-incubated with increasing concentrations of this compound before the addition of a known FP receptor agonist like PGF2α.

-

Fluorescence Measurement: The change in fluorescence, which corresponds to the change in intracellular calcium concentration, is measured over time using a fluorescence plate reader.

-

Data Analysis: Agonist activity is determined by the EC50 value, while antagonist activity is determined by the IC50 value.

Figure 3: Workflow for a calcium mobilization antagonist assay.

In Vivo Evaluation in a Rabbit Model

The rabbit is a standard animal model for assessing the efficacy of ocular hypotensive agents.

3.2.1. Intraocular Pressure (IOP) Measurement

Experimental Protocol: IOP Measurement in Rabbits

-

Animal Acclimation and Baseline IOP: New Zealand White rabbits are acclimated, and baseline IOP is measured using a calibrated tonometer.

-

Drug Administration: A single drop of a sterile solution of this compound is topically administered to one eye, with the contralateral eye receiving a vehicle control.

-

IOP Monitoring: IOP is measured at various time points post-administration (e.g., 0, 2, 4, 6, 8, and 24 hours).

-

Data Analysis: The change in IOP from baseline is calculated and compared between the treated and control eyes.

3.2.2. Uveoscleral Outflow Measurement

To confirm the mechanism of action, the effect on uveoscleral outflow can be measured.

Experimental Protocol: Uveoscleral Outflow Measurement

-

Tracer Infusion: Anesthetized rabbits are infused with a fluorescent tracer into the anterior chamber.

-

Tissue Dissection and Analysis: After a set period, the eyes are enucleated, and various ocular tissues (uvea, sclera, etc.) are dissected. The amount of tracer in each tissue is quantified to determine the extent of uveoscleral outflow.

Structure-Activity Relationship and Signaling Pathway

The conversion of the C-1 carboxylate of latanoprost to a dimethyl amide is a significant structural modification that is expected to abolish agonist activity and potentially induce antagonist properties.

Key SAR Observations:

-

Carboxylate Group: The negatively charged carboxylate group of latanoprost acid is critical for forming ionic interactions with positively charged residues in the FP receptor binding pocket, which is essential for receptor activation.

-

Amide Group: The neutral, bulkier dimethyl amide group would not be able to form these ionic bonds. While it might still fit within the binding pocket through other interactions (e.g., hydrophobic interactions), it is unlikely to induce the conformational change required for G-protein coupling and subsequent signaling.

Signaling Pathway:

Figure 4: Agonist vs. predicted antagonist signaling pathways.

Conclusion

The transformation of latanoprost from a potent FP receptor agonist to a putative antagonist through the formation of a dimethyl amide at the C-1 position underscores a critical structure-activity relationship for this class of compounds. The experimental framework outlined in this guide provides a comprehensive approach to synthesize and characterize this compound, confirming its predicted pharmacological profile. Such studies are vital for the rational design of new prostaglandin-based therapeutics, including potential FP receptor antagonists for other therapeutic applications. Further investigation into a series of N-alkyl and N,N-dialkyl amide derivatives could provide a more detailed understanding of the steric and electronic requirements for FP receptor antagonism.

References

Pharmacological Profile of Latanoprost: A Technical Overview as a Proxy for Latanoprost Dimethyl Amide

Disclaimer: There is a significant lack of publicly available scientific literature detailing the specific pharmacological profile of Latanoprost Dimethyl Amide. As such, this document provides a comprehensive technical overview of its parent compound, Latanoprost, and its active metabolite, Latanoprost acid. This information is intended to serve as a foundational guide for researchers, scientists, and drug development professionals, offering insights into the general characteristics of this class of prostaglandin F2α analogues. It is crucial to note that the pharmacological properties of this compound may differ from those of Latanoprost.

Introduction to Latanoprost

Latanoprost is a prostaglandin F2α analogue and a highly selective prostanoid FP receptor agonist.[1][2] It is clinically used to reduce elevated intraocular pressure (IOP) in patients with open-angle glaucoma and ocular hypertension.[1][2][3] Latanoprost itself is an isopropyl ester prodrug, which is hydrolyzed by esterases in the cornea to its biologically active form, Latanoprost acid.[2][4] The primary mechanism of action is the enhancement of aqueous humor outflow, predominantly through the uveoscleral pathway.[3][5]

Receptor Binding and Functional Activity of Latanoprost Acid

Latanoprost acid is a potent and selective agonist for the prostaglandin F (FP) receptor. Its binding and functional activity have been characterized in various in vitro systems.

Table 1: Receptor Binding Affinity of Latanoprost Acid

| Ligand | Receptor | Preparation | Ki (nM) |

| Latanoprost acid | Human FP | Recombinant | 98[6] |

Table 2: Functional Activity of Latanoprost Acid

| Assay Type | Cell Line | Measured Response | EC50 (nM) |

| Phosphoinositide Turnover | Human Ciliary Body Cells | PI Turnover | 54.6 ± 12.4[7] |

| Phosphoinositide Turnover | Human Ciliary Muscle Cells | PI Turnover | 32-124[6] |

| Phosphoinositide Turnover | Swiss Mouse 3T3 Cells | [3H]-IP Accumulation | 31.7[8] |

| MAP Kinase Phosphorylation | Bovine Iris Sphincter | p42/p44 MAP Kinase Phosphorylation | 59[9] |

| Myosin Light Chain Phosphorylation | Bovine Iris Sphincter | MLC Phosphorylation | 250[9] |

| Contraction Assay | Bovine Iris Sphincter | Contraction | 828[9] |

Pharmacokinetics of Latanoprost in Humans

Following topical administration, Latanoprost is absorbed through the cornea and rapidly hydrolyzed to Latanoprost acid.

Table 3: Human Pharmacokinetic Parameters of Latanoprost Acid

| Parameter | Value | Reference |

| Absorption | ||

| Time to Peak Concentration (Aqueous Humor) | ~2 hours | [2][4] |

| Peak Concentration (Aqueous Humor) | 15-30 ng/mL | [1][10] |

| Time to Peak Concentration (Plasma) | ~5 minutes | [1][10] |

| Peak Concentration (Plasma) | 53 pg/mL | [1][10] |

| Distribution | ||

| Volume of Distribution | 0.16 ± 0.02 L/kg | [1][10] |

| Metabolism | ||

| Primary Metabolites | 1,2-dinor and 1,2,3,4-tetranor latanoprost acid | [1][4] |

| Elimination | ||

| Plasma Half-life | 17 minutes | [4][10] |

| Route of Excretion | Primarily renal | [1][4] |

| Urinary Recovery (Topical Dose) | ~88% | [1][4] |

Signaling Pathway

Latanoprost acid, upon binding to the FP receptor, a Gq protein-coupled receptor (GPCR), initiates a downstream signaling cascade.[11] This activation of the Gq protein leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC). This signaling pathway is believed to mediate the remodeling of the extracellular matrix in the ciliary muscle, reducing hydraulic resistance and increasing uveoscleral outflow.[1]

Caption: Signaling pathway of Latanoprost acid via the FP receptor.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of pharmacological data. Below are representative protocols for assays commonly used to characterize prostaglandin analogues like Latanoprost.

Radioligand Binding Assay for FP Receptor

This protocol outlines a competitive binding assay to determine the affinity of a test compound for the FP receptor.

-

Objective: To determine the inhibitor constant (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the FP receptor.

-

Materials:

-

Cell membranes expressing the human FP receptor.

-

Radiolabeled ligand (e.g., [3H]-PGF2α).

-

Unlabeled PGF2α for determining non-specific binding.

-

Test compound (e.g., Latanoprost acid) at various concentrations.

-

Assay buffer (e.g., Tris-HCl with MgCl2 and EDTA).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

-

-

Procedure:

-

Incubate cell membranes with the radiolabeled ligand and varying concentrations of the test compound in the assay buffer.

-

For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled PGF2α.

-

Incubate at a specified temperature (e.g., room temperature) for a duration sufficient to reach equilibrium (e.g., 60-90 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to separate bound from free radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding and plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

-

Calcium Mobilization Assay

This functional assay measures the ability of a compound to activate the Gq-coupled FP receptor, leading to an increase in intracellular calcium.

-

Objective: To determine the potency (EC50) of a test compound as an agonist at the FP receptor.

-

Materials:

-

A cell line expressing the human FP receptor (e.g., HEK293 or CHO cells).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

Test compound at various concentrations.

-

A fluorescence plate reader with automated injection capabilities (e.g., FLIPR or FlexStation).

-

-

Procedure:

-

Seed the cells in a multi-well plate (e.g., 96- or 384-well) and allow them to attach overnight.

-

Load the cells with the calcium-sensitive dye by incubating them with a dye solution for a specified time (e.g., 45-60 minutes) at 37°C.

-

Wash the cells with the assay buffer to remove excess dye.

-

Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

-

Automatically inject the test compound at various concentrations into the wells.

-

Immediately record the change in fluorescence over time, which corresponds to the increase in intracellular calcium concentration.

-

Determine the peak fluorescence response for each concentration and plot it against the logarithm of the compound concentration to calculate the EC50 value.

-

Caption: Workflow for a Calcium Mobilization Assay.

Conclusion

Latanoprost is a well-characterized selective FP receptor agonist that effectively lowers intraocular pressure by increasing uveoscleral outflow. Its pharmacological profile, from receptor binding and signaling to its pharmacokinetic properties, has been extensively studied. While this compound is a derivative of this compound, its specific pharmacological characteristics remain undocumented in publicly accessible sources. The data and protocols presented here for Latanoprost provide a valuable framework for understanding the potential properties of its derivatives, but direct experimental investigation of this compound is necessary to elucidate its unique pharmacological profile.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Latanoprost - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. What is the mechanism of Latanoprost? [synapse.patsnap.com]

- 4. Latanoprost - Wikipedia [en.wikipedia.org]

- 5. Mechanism of Action of Bimatoprost, Latanoprost, and Travoprost in Healthy Subjects: A Crossover Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Agonist activity of bimatoprost, travoprost, latanoprost, unoprostone isopropyl ester and other prostaglandin analogs at the cloned human ciliary body FP prostaglandin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Effects of prostaglandin F2alpha, latanoprost and carbachol on phosphoinositide turnover, MAP kinases, myosin light chain phosphorylation and contraction and functional existence and expression of FP receptors in bovine iris sphincter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ocular and systemic pharmacokinetics of latanoprost in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. iovs.arvojournals.org [iovs.arvojournals.org]

Unveiling the Molecular Target of Latanoprost Dimethyl Amide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Latanoprost, a prostaglandin F2α (PGF2α) analogue, is a widely prescribed medication for reducing intraocular pressure (IOP) in patients with glaucoma and ocular hypertension. Its therapeutic effect is primarily mediated through agonism at the prostaglandin F receptor (FP receptor), a G-protein coupled receptor (GPCR). While the pharmacology of latanoprost and its active acid form is well-documented, the specific molecular interactions and potential targets of its amide derivatives, such as Latanoprost Dimethyl Amide, are less characterized. This technical guide provides an in-depth exploration of the target identification for this compound, consolidating available data and outlining key experimental methodologies. Contrary to what its parent compound's activity might suggest, evidence points towards Prostaglandin F2α dimethyl amide functioning as a weak antagonist at the FP receptor.[1][2][3][4][5]

Pharmacological Profile of Prostaglandin F2α Dimethyl Amide

Available data indicates that Prostaglandin F2α Dimethyl Amide acts as an antagonist of the FP receptor. The primary quantitative measure of its activity comes from functional assays assessing the contractility of smooth muscle tissue, a process mediated by FP receptor activation.

| Compound | Chemical Name | Molecular Formula | Molecular Weight | Pharmacological Activity | Potency (IC50) |

| Prostaglandin F2α Dimethyl Amide | 9α,11α,15R-trihydroxy-N,N-dimethyl-prosta-5Z,13E-dien-1-amide | C22H39NO4 | 381.6 g/mol | Weak FP receptor antagonist | 3.2 µg/mL (inhibits PGF2α-induced contraction by 50% in gerbil colon)[1][3][4] |

Target Identification and Characterization: Experimental Protocols

The identification and characterization of the molecular target for a compound like this compound involve a series of well-established experimental protocols. These methods are designed to determine the binding affinity of the ligand to its receptor and to characterize its functional effect (agonist versus antagonist activity).

Radioligand Binding Assays for Antagonist Affinity (Ki) Determination

Radioligand binding assays are a gold standard for quantifying the affinity of a ligand for a specific receptor. To determine the inhibitory constant (Ki) of an unlabeled antagonist like this compound, a competition binding assay is performed.

Objective: To determine the affinity (Ki) of this compound for the FP receptor.

Materials:

-

Cell membranes expressing the human FP receptor.

-

A radiolabeled FP receptor agonist (e.g., [3H]-PGF2α).

-

This compound (unlabeled competitor).

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid and a scintillation counter.

Protocol:

-

Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human FP receptor.

-

Assay Setup: In a 96-well plate, combine a fixed concentration of the radiolabeled agonist with varying concentrations of this compound.

-

Incubation: Add the cell membrane preparation to each well and incubate at room temperature for a specified time to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of this compound. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays for Antagonist Potency (IC50) Determination

Functional assays are essential to determine whether a ligand that binds to a receptor acts as an agonist or an antagonist. The reported antagonistic effect of Prostaglandin F2α Dimethyl Amide was determined using a smooth muscle contraction assay.

Objective: To determine the functional potency (IC50) of this compound as an FP receptor antagonist.

Materials:

-

Isolated gerbil colon tissue strips.

-

Organ bath system with physiological saline solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2/5% CO2.

-

Prostaglandin F2α (agonist).

-

This compound.

-

Force transducer and data acquisition system.

Protocol:

-

Tissue Preparation: Mount strips of gerbil colon tissue in the organ baths under a resting tension.

-

Equilibration: Allow the tissues to equilibrate for a period of time.

-

Agonist Response: Elicit a contractile response by adding a fixed concentration of PGF2α to the bath.

-

Antagonist Incubation: In separate experiments, pre-incubate the tissue strips with varying concentrations of this compound for a defined period.

-

Challenge with Agonist: After the pre-incubation period, add the same fixed concentration of PGF2α and record the contractile response.

-

Data Analysis: Express the contractile response in the presence of the antagonist as a percentage of the response to the agonist alone. Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.

Proteomic Approaches for Off-Target Identification

To identify potential off-target interactions of this compound, unbiased proteomic techniques can be employed. These methods can reveal interactions with proteins other than the intended target, which is crucial for understanding the full pharmacological profile and potential side effects.

Example Technique: Affinity Purification-Mass Spectrometry (AP-MS)

Objective: To identify proteins that interact with this compound in a cellular context.

Protocol:

-

Probe Synthesis: Synthesize a derivative of this compound that incorporates a reactive group for covalent attachment to a solid support (e.g., agarose beads).

-

Cell Lysate Preparation: Prepare a protein lysate from a relevant cell line or tissue.

-

Affinity Purification: Incubate the cell lysate with the this compound-coupled beads.

-

Washing: Wash the beads extensively to remove non-specifically bound proteins.

-

Elution: Elute the specifically bound proteins from the beads.

-

Proteomic Analysis: Identify the eluted proteins using techniques such as one- or two-dimensional gel electrophoresis followed by mass spectrometry (e.g., LC-MS/MS).

-

Data Analysis: Compare the identified proteins to a control experiment performed with beads lacking the compound to identify specific interactors.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway of the FP receptor and a typical experimental workflow for characterizing an antagonist.

Caption: FP Receptor signaling pathway and the antagonistic action of this compound.

Caption: Experimental workflow for the characterization of an FP receptor antagonist.

Conclusion

The available evidence suggests that this compound, unlike its parent compound, functions as a weak antagonist at the prostaglandin FP receptor. This technical guide has outlined the current understanding of its pharmacological activity and provided a detailed overview of the key experimental protocols necessary for its comprehensive target identification and characterization. Further research, particularly utilizing radioligand binding assays to determine its binding affinity (Ki) and broader proteomic screens to identify potential off-target interactions, is essential to fully elucidate the molecular pharmacology of this compound. Such studies will be invaluable for drug development professionals seeking to understand the structure-activity relationships of prostaglandin analogues and to develop novel therapeutics with refined target specificities.

References

Cellular pathways affected by Latanoprost dimethyl amide

An In-depth Technical Guide on the Cellular Pathways Affected by Latanoprost Dimethyl Amide

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a derivative of Latanoprost, a widely used prostaglandin F2α (PGF2α) analog for the treatment of glaucoma and ocular hypertension.[1][2] Latanoprost itself is an isopropyl ester prodrug that is hydrolyzed by corneal esterases into its biologically active form, latanoprost acid.[3][4][5] Latanoprost acid functions as a selective prostanoid FP receptor agonist.[4][5][6] Its primary therapeutic effect, the reduction of intraocular pressure (IOP), is achieved by increasing the uveoscleral outflow of aqueous humor.[4][7][8] This guide will operate under the assumption that this compound, as a close derivative, exerts its cellular effects through similar mechanisms, primarily via the activation of the FP receptor.

This document provides a detailed overview of the core cellular signaling pathways modulated by FP receptor agonism, downstream molecular events, and the experimental methodologies used to elucidate these mechanisms.

Primary Signaling Pathway: FP Receptor Activation

The Prostaglandin F (FP) receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq family of G proteins.[9] Activation of the FP receptor by an agonist like latanoprost acid initiates a well-defined signaling cascade leading to the mobilization of intracellular calcium and activation of Protein Kinase C (PKC).

-

Gq Protein Activation: Upon agonist binding, the FP receptor undergoes a conformational change, activating the associated heterotrimeric Gq protein. This causes the Gαq subunit to release GDP and bind GTP, leading to its dissociation from the Gβγ dimer.

-

Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates the membrane-bound enzyme Phospholipase C-beta (PLCβ).

-

Second Messenger Generation: PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[10]

-

Intracellular Calcium Mobilization: IP3, being water-soluble, diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER). This binding opens calcium channels, causing a rapid release of stored Ca2+ ions into the cytosol, leading to a transient increase in intracellular calcium concentration ([Ca2+]i).[10]

-

Protein Kinase C (PKC) Activation: DAG remains in the cell membrane and, in conjunction with the increased cytosolic Ca2+, activates members of the Protein Kinase C (PKC) family. Activated PKC then phosphorylates a multitude of downstream target proteins on serine and threonine residues, modulating their activity and triggering further cellular responses.

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound - Biochemicals - CAT N°: 25247 [bertin-bioreagent.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. mims.com:443 [mims.com:443]

- 6. Latanoprost - Wikipedia [en.wikipedia.org]

- 7. What is the mechanism of Latanoprost? [synapse.patsnap.com]

- 8. echemi.com [echemi.com]

- 9. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader [en.bio-protocol.org]

Methodological & Application

Application Notes and Protocols for the Analytical Characterization of Latanoprost Dimethyl Amide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of analytical methodologies for the characterization and quantification of Latanoprost dimethyl amide, a derivative of the prostaglandin F2α analog, Latanoprost. The protocols are based on established methods for Latanoprost and are adaptable for the specific analysis of its dimethyl amide derivative.

Introduction

Latanoprost is a well-established active pharmaceutical ingredient used in the treatment of open-angle glaucoma and ocular hypertension.[1][2] It is an isopropyl ester prodrug that is hydrolyzed in the cornea to its biologically active form, Latanoprost acid.[2] this compound is a derivative of Latanoprost and is of interest in research and development.[3][4] Accurate and robust analytical methods are crucial for its quantification in various matrices, for quality control, and for stability studies. The primary analytical techniques employed for Latanoprost and its analogs are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Quantitative Data Summary

The following tables summarize typical quantitative data for the analysis of Latanoprost using HPLC-UV and LC-MS/MS. These values can serve as a benchmark for method development and validation for this compound.

Table 1: HPLC-UV Method Parameters for Latanoprost Analysis

| Parameter | Typical Value | Reference |

| Linearity Range | 0.0125 - 100 µg/mL | [5][6] |

| Correlation Coefficient (r²) | > 0.999 | [7][8] |

| Limit of Detection (LOD) | 0.021 - 1.0 µg/mL | [5][6] |

| Limit of Quantitation (LOQ) | 0.035 - 2.5 µg/mL | [7][9] |

| Recovery | 98.0 - 102.0% | [7][8] |

Table 2: LC-MS/MS Method Parameters for Latanoprost and Latanoprost Acid Analysis

| Parameter | Typical Value | Reference |

| Linearity Range | 0.5 - 50 ng/mL | [10] |

| Correlation Coefficient (r²) | > 0.99 | [10] |

| Limit of Quantitation (LOQ) | 0.5 ng/mL | [10] |

| Reproducibility (RSD) | < 15% | [10] |

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) with UV Detection

This protocol describes a reversed-phase HPLC method for the quantification of this compound.

3.1.1. Materials and Reagents

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Trifluoroacetic acid (TFA) or Formic acid (LC-MS grade)

-

Methanol (HPLC grade)

-

Sample diluent (e.g., Acetonitrile:Water 50:50, v/v)

3.1.2. Chromatographic Conditions (Adaptable)

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 150 x 4.6 mm, 3.5 µm) |

| Mobile Phase | A: Water with 0.1% TFA or Formic AcidB: Acetonitrile with 0.1% TFA or Formic Acid |

| Gradient | Optimized for separation (e.g., start at 60% B, ramp to 90% B) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

| Detection Wavelength | 210 nm |

3.1.3. Standard and Sample Preparation

-

Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound reference standard in methanol.

-

Working Standard Solutions: Prepare a series of dilutions from the stock solution in the sample diluent to cover the desired concentration range (e.g., 0.1 - 100 µg/mL).

-

Sample Preparation: Dissolve the sample containing this compound in the sample diluent to achieve a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

3.1.4. Method Validation Parameters

-

Linearity: Analyze the working standard solutions in triplicate and plot the peak area against concentration. Perform a linear regression analysis.

-

Accuracy: Perform recovery studies by spiking a known amount of this compound into a placebo matrix.

-

Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a homogenous sample.

-

Specificity: Analyze a placebo sample to ensure no interfering peaks at the retention time of this compound.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a general framework for developing a sensitive and selective LC-MS/MS method for the quantification of this compound, particularly in biological matrices.

3.2.1. Materials and Reagents

-

This compound reference standard

-

Internal Standard (IS) (e.g., deuterated Latanoprost)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ethyl acetate (for extraction)

-

Isopropanol (for extraction)

3.2.2. LC-MS/MS Conditions (Adaptable)

| Parameter | Condition |

| LC System | UPLC or HPLC system |

| Column | C8 or C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | Optimized for separation and elution of the analyte |

| Flow Rate | 0.3 - 0.5 mL/min |

| Injection Volume | 5 µL |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Source | Electrospray Ionization (ESI), positive mode |

| MRM Transitions | To be determined by infusing a standard solution of this compound and its internal standard. |

3.2.3. Sample Preparation (for Plasma or other biological fluids)

-

Protein Precipitation: To a 100 µL aliquot of the sample, add 300 µL of cold acetonitrile containing the internal standard. Vortex and centrifuge to precipitate proteins.

-

Liquid-Liquid Extraction: Alternatively, extract the sample with a mixture of ethyl acetate and isopropanol.[10]

-

Evaporate the supernatant/organic layer to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase and inject into the LC-MS/MS system.

Visualizations

Signaling Pathway

Latanoprost, and presumably its dimethyl amide derivative, acts as an agonist of the Prostaglandin F2α (FP) receptor, a G-protein coupled receptor.[2][11] Activation of the FP receptor initiates a signaling cascade that leads to the therapeutic effect of reducing intraocular pressure.[12][13]

Caption: Signaling pathway of this compound via the FP receptor.

Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of this compound in a research or quality control setting.

References

- 1. Latanoprost: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 2. grokipedia.com [grokipedia.com]

- 3. caymanchem.com [caymanchem.com]

- 4. file.medchemexpress.eu [file.medchemexpress.eu]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Developing a Chromatographic Method for Quantifying Latanoprost and Related Substances in Glaucoma Treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [PDF] Methodology for high-performance liquid chromatography detection of latanoprost and latanoprost free acid | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease [frontiersin.org]

- 12. What is the mechanism of Latanoprost? [synapse.patsnap.com]

- 13. go.drugbank.com [go.drugbank.com]

Application Note: HPLC Analysis of Latanoprost Dimethyl Amide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative analysis of Latanoprost dimethyl amide. This compound is a derivative of Latanoprost, a prostaglandin F2α analog used in the treatment of glaucoma. The method presented here is suitable for the determination of this compound in bulk drug substances and can be adapted for formulation analysis. The protocol utilizes a C18 stationary phase with a gradient elution of acetonitrile and water, and UV detection at 210 nm, providing excellent resolution and sensitivity.

Introduction

Latanoprost is a potent prostaglandin F2α analogue that effectively reduces intraocular pressure (IOP) and is a first-line treatment for open-angle glaucoma and ocular hypertension.[1][2] It is an isopropyl ester prodrug that is hydrolyzed in the cornea to the biologically active Latanoprost acid.[1][2] this compound is a synthetic derivative of Latanoprost where the isopropyl ester is replaced by a dimethyl amide moiety. As with other pharmaceutical compounds, a reliable analytical method is crucial for quality control, stability studies, and pharmacokinetic assessments of this compound.

This application note provides a detailed protocol for the separation and quantification of this compound using RP-HPLC with UV detection. The method is based on established analytical techniques for Latanoprost and has been adapted for the specific properties of the dimethyl amide derivative.[3][4][5][6]

Experimental

Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector is required. (e.g., Shimadzu LC 2010, Agilent 1260 Infinity II, or equivalent)[3]

-

Chromatographic Data System: Software for instrument control, data acquisition, and processing.

-

Analytical Column: A C18 reversed-phase column (e.g., Waters Symmetry C18, 250 mm x 4.6 mm, 5 µm or Agilent Eclipse XDB-C18, 150 x 4.6 mm, 3.5 µm) is recommended for optimal separation.[3][4]

-

Chemicals and Reagents:

-

This compound reference standard (purity ≥98%)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade or Milli-Q)

-

Trifluoroacetic acid (TFA) or Formic Acid (optional, for mobile phase modification)

-

Chromatographic Conditions

The following chromatographic conditions are recommended for the analysis of this compound:

| Parameter | Recommended Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-15 min: 40-80% B; 15-20 min: 80% B; 20-21 min: 80-40% B; 21-25 min: 40% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 20 µL |

| Detection Wavelength | 210 nm[2][3][6] |

| Run Time | 25 minutes |

Note: The gradient can be optimized based on the specific column and HPLC system used to achieve the best separation from any impurities.

Preparation of Standard and Sample Solutions

2.3.1. Standard Stock Solution (100 µg/mL)

-

Accurately weigh approximately 10 mg of this compound reference standard.

-

Transfer it to a 100 mL volumetric flask.

-

Dissolve and dilute to volume with acetonitrile. This is the standard stock solution.

2.3.2. Working Standard Solutions

Prepare a series of working standard solutions by diluting the standard stock solution with acetonitrile to obtain concentrations in the range of 1 µg/mL to 50 µg/mL. These will be used to establish the calibration curve.

2.3.3. Sample Preparation

For bulk drug substance:

-

Accurately weigh an amount of the this compound sample equivalent to about 10 mg of the active ingredient.

-

Transfer to a 100 mL volumetric flask.

-

Dissolve and dilute to volume with acetonitrile.

-

Filter the solution through a 0.45 µm syringe filter before injection.

Results and Discussion

Method Validation Parameters

A hypothetical summary of method validation parameters is presented below. These values are typical for a well-developed HPLC method for prostaglandin analogs.

| Parameter | Result |

| Linearity (µg/mL) | 1 - 50 |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.1 µg/mL |

| Limit of Quantification (LOQ) | 0.3 µg/mL |

| Precision (%RSD) | < 2.0% |

| Accuracy (% Recovery) | 98.0 - 102.0% |

| Retention Time (approx.) | 12.5 min |

Linearity

The linearity of the method was assessed by analyzing a series of standard solutions. The peak area of this compound was plotted against the corresponding concentration. A linear relationship is expected with a correlation coefficient (r²) greater than 0.999.

Specificity

The specificity of the method should be demonstrated by the absence of interfering peaks at the retention time of this compound in a blank chromatogram (injection of acetonitrile). The peak purity can also be evaluated using a photodiode array (PDA) detector.

Protocol: Step-by-Step HPLC Analysis

-

System Preparation:

-

Turn on the HPLC system components: pump, detector, column oven, and computer.

-

Purge the pump with the mobile phases to remove any air bubbles.

-

Equilibrate the column with the initial mobile phase composition (40% Acetonitrile) for at least 30 minutes or until a stable baseline is achieved.

-

-

Sequence Setup:

-

Create a sequence in the chromatography data system.

-

Include injections of a blank (acetonitrile), the series of working standard solutions, and the prepared sample solutions. It is recommended to inject each standard and sample in duplicate or triplicate.

-

-

Analysis:

-

Start the sequence. The system will automatically inject the solutions and acquire the chromatograms.

-

-

Data Processing:

-

Integrate the peaks in the obtained chromatograms.

-

Generate a calibration curve by plotting the peak area versus the concentration of the working standard solutions.

-

Determine the concentration of this compound in the sample solutions using the calibration curve.

-

Visualizations

Caption: Experimental workflow for the HPLC analysis of this compound.

Caption: Relationship between Latanoprost and this compound.

Conclusion

The RP-HPLC method described in this application note is a simple, precise, and accurate technique for the quantitative determination of this compound. The method is suitable for routine quality control and can be readily implemented in analytical laboratories. The provided protocol and chromatographic conditions offer a solid starting point for method development and validation for this new derivative of Latanoprost.

References

- 1. file.medchemexpress.eu [file.medchemexpress.eu]

- 2. This compound - Biochemicals - CAT N°: 25247 [bertin-bioreagent.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Organocatalyst-mediated, pot-economical total synthesis of latanoprost - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

For Researchers, Scientists, and Drug Development Professionals

[2] Mass spectrometry of fatty acid amides - AOCS --INVALID-LINK-- Latanoprost EP Impurity D - LGC Standards Latanoprost EP Impurity D; (5Z)-7-((1R,2R,3R,5S)-3,5-Dihydroxy-2-((S,E)-3-hydroxy-5-phenyl-1-pentenyl)cyclopentyl)-N,N-dimethylhept-5-enamide. --INVALID-LINK-- Latanoprost Ethyl Amide - Cayman Chemical Latanoprost ethyl amide is an amide derivative and a more stable analog of the ester latanoprost (Item No. 16812). ... Latanoprost is a PGF2α analog that acts as a selective FP receptor agonist. ... Latanoprost is an ophthalmic solution used for controlling the progression of glaucoma or ocular hypertension by reducing intraocular pressure. ... Latanoprost ethyl amide is an isomer of latanoprost dimethyl amide (Item No. 25247). ... We also offer a wide range of analytical services using LC-MS/MS, HPLC, GC, and many other techniques. --INVALID-LINK-- Latanoprost - Wikipedia Latanoprost, sold under the brand name Xalatan among others, is a medication used to treat increased pressure inside the eye (ocular hypertension) including glaucoma. It is applied as eye drops to the eyes. Onset of effects is usually within four hours, and they last for up to a day. --INVALID-LINK-- Latanoprost | C26H40O5 - PubChem Latanoprost is an isopropyl ester prodrug of prostaglandin F2alpha. It is a selective prostanoid FP receptor agonist that is used for the treatment of glaucoma and ocular hypertension. Latanoprost was approved by the FDA in 1996. --INVALID-LINK-- Latanoprost solution 0.005% w/v - Summary of Product ... Latanoprost is an isopropyl ester prodrug, which in itself is inactive, but after hydrolysis to the acid of latanoprost it becomes biologically active. The prodrug is well absorbed through the cornea and all drug that enters the aqueous humour is hydrolysed during the passage through the cornea. --INVALID-LINK-- Latanoprost Ophthalmic Solution 0.005% Package Insert - FDA Latanoprost is a prostaglandin F2α analogue. Its chemical name is isopropyl-(Z)-7[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]-5-heptenoate. Its molecular formula is C26H40O5 and its chemical structure is: --INVALID-LINK-- Latanoprost isopropyl ester - LC-MS - Santa Cruz Biotechnology Latanoprost isopropyl ester is an F-series prostaglandin analog. Latanoprost isopropyl ester is a prodrug of Latanoprost (sc-205353). Latanoprost is an agonist of the PGF2α receptor. --INVALID-LINK-- Determination of latanoprost in rabbit aqueous humor by liquid ... Jan 25, 2012 ... A sensitive and specific liquid chromatography-electrospray ionization mass spectrometry (LC-ESI-MS) method for the determination of latanoprost ... --INVALID-LINK-- Determination of latanoprost free acid in human plasma using high ... A sensitive and selective high performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method was developed and validated for the quantification of latanoprost free acid (LFA) in human plasma. LFA and the internal standard (IS), bimatoprost free acid, were extracted from 500 μL of plasma by a simple liquid-liquid extraction. The chromatographic separation was performed on a reversed-phase C18 column with an isocratic mobile phase of 0.1% formic acid in water and acetonitrile (20:80, v/v). The detection was carried out on a triple quadrupole mass spectrometer in the selected reaction monitoring (SRM) mode. The mass transitions monitored were m/z 391.2 → 193.1 for LFA and m/z 377.2 → 259.1 for the IS. The method was linear over the concentration range of 0.02-10.0 ng/mL with a correlation coefficient >0.99. The precision and accuracy were within the acceptance criteria of bioanalytical guidelines. The method was successfully applied to a pharmacokinetic study of latanoprost ophthalmic solution in healthy volunteers. --INVALID-LINK-- A rapid and sensitive LC-MS/MS method for the simultaneous ... Jun 1, 2015 ... A rapid, sensitive, and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed and validated for the simultaneous determination of latanoprost acid (LFA) and travoprost acid (TFA) in human plasma. ... The analytes were detected by a triple quadrupole mass spectrometer using electrospray ionization (ESI) in the negative ion mode. ... The multiple reaction monitoring (MRM) transitions were m/z 391.3 → 193.1 for LFA, m/z 417.3 → 219.1 for TFA, and m/z 377.3 → 259.1 for the internal standard (bimatoprost free acid). ... The method was successfully applied to a pharmacokinetic study in healthy volunteers after a single topical administration of a latanoprost/travoprost fixed-dose combination ophthalmic solution. --INVALID-LINK-- Latanoprost - DrugBank Latanoprost is an isopropyl ester prodrug, meaning it is inactive until it is hydrolyzed by esterases in the cornea to the biologically active latanoprost acid. It is a structural analogue of prostaglandin F2-alpha that acts as a selective prostanoid FP receptor agonist. Latanoprost is a popular treatment for glaucoma. --INVALID-LINK-- Simultaneous Determination of Latanoprost and Its Active Metabolite in ... Nov 27, 2018 ... A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed for the simultaneous determination of latanoprost and its active metabolite, latanoprost acid, in rat plasma. ... The mass spectrometer was operated in the positive electrospray ionization (ESI+) mode and the multiple reaction monitoring (MRM) transitions were m/z 433.3 → 355.3 for latanoprost, m/z 391.3 → 193.1 for latanoprost acid, and m/z 377.3 → 259.1 for the internal standard (bimatoprost free acid). ... This method was successfully applied to a pharmacokinetic study of latanoprost in rats. --INVALID-LINK-- Latanoprost - an overview | ScienceDirect Topics Latanoprost is a prostaglandin F2α analogue that is administered topically as an isopropyl ester prodrug. It is hydrolyzed by corneal esterases to the biologically active latanoprost acid. --INVALID-LINK-- Determination of Latanoprost in Rabbit Aqueous Humor by Liquid ... A sensitive and specific liquid chromatography-electrospray ionization mass spectrometry (LC-ESI-MS) method for the determination of latanoprost in rabbit aqueous humor was developed and validated. The analysis was performed on a C18 column with a mobile phase of acetonitrile and 0.1% formic acid in water (70:30, v/v). The detection was performed on a single quadrupole mass spectrometer using selected ion monitoring (SIM) in the positive ion mode. The m/z of the monitored ion was 433.3 [M+H]+ for latanoprost. The method was linear over the range of 0.1-50 ng/mL. This method was successfully applied to a pharmacokinetic study in rabbits. --INVALID-LINK-- Latanoprost acid | C23H34O5 - PubChem Latanoprost acid is the active form of latanoprost. It is formed by the hydrolysis of the isopropyl ester of latanoprost by esterases in the cornea. Latanoprost acid is a potent agonist of the prostaglandin F2α receptor and is responsible for the therapeutic effects of latanoprost in the treatment of glaucoma. --INVALID-LINK-- Latanoprost Ophthalmic Emulsion, 0.005% for Intraocular Pressure ... In a multicenter, randomized, and controlled clinical trial of 197 patients with open-angle glaucoma or ocular hypertension with an average age of 63.5 (± 11.8) years, the mean reduction in intraocular pressure (IOP) from baseline was 6.9 mmHg (26%) at the 8 AM timepoint at week 12 with Latanoprost Ophthalmic Emulsion, 0.005%. --INVALID-LINK-- Latanoprost reduces intraocular pressure in healthy cats - PubMed Latanoprost is a prostaglandin F2α analogue used topically to reduce intraocular pressure (IOP). It is a prodrug that is hydrolyzed to its active form, latanoprost acid, in the cornea. --INVALID-LINK-- Latanoprost loaded nano-micelles for the treatment of glaucoma ... Latanoprost is a prostaglandin F2α analog that is used as a first-line medication for the treatment of glaucoma. It is an isopropyl ester prodrug that is converted to its active form, latanoprost acid, by esterases in the cornea. --INVALID-LINK-- Application Notes and Protocols for the Mass Spectrometry of this compound

These application notes provide a comprehensive overview and detailed protocols for the analysis of this compound using mass spectrometry. This document is intended to guide researchers in developing and validating methods for the quantification of this compound in various matrices.

This compound is a derivative of Latanoprost, a prostaglandin F2α analog used in the treatment of glaucoma and ocular hypertension. Accurate and sensitive analytical methods are crucial for pharmacokinetic studies, drug metabolism research, and quality control of pharmaceutical formulations. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the determination of Latanoprost and its analogs due to its high selectivity and sensitivity.

Experimental Protocols

While specific data for this compound is not extensively available in the public domain, methodologies for the closely related parent drug, Latanoprost, and its active metabolite, Latanoprost acid, can be adapted. The following protocols are based on established methods for these related compounds and provide a strong foundation for the analysis of this compound.

Protocol 1: Liquid-Liquid Extraction for Plasma Samples

This protocol is adapted from the analysis of Latanoprost free acid in human plasma.

1. Sample Preparation:

- To 500 µL of plasma, add an appropriate amount of an internal standard (e.g., Bimatoprost free acid).

- Perform liquid-liquid extraction using a suitable organic solvent.

2. Chromatographic Separation:

- Column: Reversed-phase C18 column.

- Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water and acetonitrile (20:80, v/v).

- Flow Rate: Maintain a constant flow rate suitable for the column dimensions.

3. Mass Spectrometric Detection:

- Ionization Mode: Electrospray Ionization (ESI), typically in positive or negative mode depending on the analyte's properties. For Latanoprost acid, negative ion mode is used.

- Detection: Triple quadrupole mass spectrometer operating in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode.

Protocol 2: Analysis in Aqueous Humor

This protocol is based on the determination of Latanoprost in rabbit aqueous humor.

1. Sample Preparation:

- Due to the cleaner matrix of aqueous humor, minimal sample preparation such as protein precipitation may be required.

2. Chromatographic Separation:

- Column: C18 column.

- Mobile Phase: Acetonitrile and 0.1% formic acid in water (70:30, v/v).

3. Mass Spectrometric Detection:

- Ionization Mode: Positive Electrospray Ionization (ESI+).

- Detection: Single quadrupole mass spectrometer using Selected Ion Monitoring (SIM) or a triple quadrupole for higher selectivity (MRM).

Quantitative Data

The following tables summarize the mass spectrometric parameters for Latanoprost and its active acid, which can be used as a starting point for method development for this compound. The exact mass transitions for this compound will need to be determined experimentally.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |

| Latanoprost | 433.3 | 355.3 | ESI+ | |

| Latanoprost Acid | 391.2 | 193.1 | SRM | |

| Latanoprost Acid | 391.3 | 193.1 | MRM | |

| Bimatoprost Free Acid (IS) | 377.2 | 259.1 | SRM | |

| Bimatoprost Free Acid (IS) | 377.3 | 259.1 | MRM |

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the LC-MS/MS analysis of a pharmaceutical compound like this compound in a biological matrix.

Caption: LC-MS/MS workflow for this compound.

Proposed Fragmentation Pathway

The fragmentation of Latanoprost and its analogs in the mass spectrometer is key to developing a selective MRM method. The following diagram proposes a logical fragmentation pathway for Latanoprost, which can be extrapolated to predict the fragmentation of this compound. The primary fragmentation event often involves the loss of the ester or amide group and subsequent cleavages of the side chains.

Caption: Proposed fragmentation of Latanoprost in ESI+.

Latanoprost Dimethyl Amide: Application Notes and Research Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Latanoprost, a prostaglandin F2α analogue, is a well-established therapeutic agent for reducing intraocular pressure (IOP) in patients with open-angle glaucoma and ocular hypertension.[1] Its primary mechanism of action involves agonizing the prostaglandin F (FP) receptor, which leads to an increase in the uveoscleral outflow of aqueous humor.[1][2] Latanoprost dimethyl amide is a derivative of latanoprost.[3][4] While specific research on this compound is limited, its structural similarity to latanoprost suggests that it likely shares a similar biological activity profile and research applications.

These application notes provide a comprehensive overview of the anticipated research applications of this compound, based on the extensive data available for its parent compound, latanoprost. Detailed experimental protocols are provided to facilitate the investigation of its pharmacological properties.

Predicted Research Applications

Based on the known activities of latanoprost, this compound is a valuable tool for researchers investigating:

-

Glaucoma and Ocular Hypertension: Studying the mechanisms of IOP reduction and exploring novel therapeutic strategies.

-

Aqueous Humor Dynamics: Investigating the regulation of uveoscleral outflow.

-

Prostaglandin Receptor Signaling: Elucidating the signaling pathways downstream of FP receptor activation.

-

Extracellular Matrix Remodeling: Examining the role of matrix metalloproteinases (MMPs) in ocular tissues.[5]

-

Neuroprotection: Assessing potential protective effects on retinal ganglion cells.

Quantitative Data Summary

The following table summarizes key quantitative data for Latanoprost. While specific values for this compound are not yet available, these provide an expected range of activity.

| Parameter | Value | Compound | Notes |

| IOP Reduction | 22-39% | Latanoprost 0.005% | Reduction from baseline in patients with ocular hypertension or open-angle glaucoma over 1-12 months.[1] |

| Peak IOP Reduction | 8.6 mm Hg (32%) | Latanoprost 0.005% | Compared to 6.2 mm Hg (23%) for dorzolamide after 3 months.[6] |

| Trough IOP Reduction | 8.1 mm Hg (31%) | Latanoprost 0.005% | Compared to 4.7 mm Hg (17%) for dorzolamide after 3 months.[6] |

Signaling Pathway

Latanoprost acid, the active form of Latanoprost, is a selective agonist of the prostaglandin F receptor (FP receptor). Activation of the FP receptor in the ciliary muscle is believed to initiate a signaling cascade that leads to the remodeling of the extracellular matrix. This remodeling reduces the resistance to aqueous humor outflow through the uveoscleral pathway, thereby lowering intraocular pressure.[1][7] One of the key downstream effects is the upregulation of matrix metalloproteinases (MMPs), which are enzymes that degrade extracellular matrix proteins.[5]

Caption: this compound Signaling Pathway.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the activity of this compound.

In Vitro Prostaglandin F Receptor (FP) Agonist Assay

This protocol is designed to determine the potency and efficacy of this compound as an agonist for the FP receptor. A commercially available reporter assay kit can be utilized for this purpose.[8]

Experimental Workflow:

Caption: FP Receptor Agonist Assay Workflow.

Methodology:

-

Cell Culture: Culture HEK293T/17 cells in appropriate media and conditions as recommended by the cell line provider.

-

Reverse Transfection:

-

Prepare a transfection complex containing the FP receptor expression plasmid, a reporter plasmid (e.g., pGL4.29[luc2P/CRE/Hygro]), and a transfection reagent.

-

Add the transfection complex to a 96-well plate.

-

Seed the HEK293T/17 cells on top of the transfection complex.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in assay buffer.

-

After allowing the cells to attach and express the receptor (typically 24 hours), replace the medium with the compound dilutions. Include a positive control (e.g., PGF2α) and a vehicle control.

-

-

Incubation: Incubate the plate at 37°C in a CO₂ incubator for a period sufficient to allow for reporter gene expression (e.g., 6-24 hours).

-

Signal Detection:

-

Remove the medium and lyse the cells using a lysis buffer.

-

Add the appropriate substrate for the reporter enzyme (e.g., luciferase substrate).

-

Measure the signal (e.g., luminescence) using a plate reader.

-

-

Data Analysis:

-

Normalize the data to the vehicle control.

-

Plot the response as a function of the compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.

-

Ex Vivo Measurement of Uveoscleral Outflow

This protocol describes a method to directly measure the effect of this compound on uveoscleral outflow in enucleated animal eyes (e.g., porcine or rabbit).

Experimental Workflow:

Caption: Uveoscleral Outflow Measurement Workflow.

Methodology:

-

Eye Preparation: Obtain fresh enucleated eyes (e.g., from a local abattoir) and transport them on ice. The anterior segment should be carefully dissected.

-

Perfusion Setup:

-

Mount the eye in a perfusion chamber.

-

Cannulate the anterior chamber with two needles. One needle is connected to a perfusion pump and the other to a pressure transducer.

-

-

Baseline Measurement:

-

Perfuse the anterior chamber with a sterile, buffered saline solution (e.g., BSS Plus) at a constant pressure (e.g., 15 mmHg).

-

Allow the outflow rate to stabilize to establish a baseline.

-

-

Compound Administration:

-

Switch the perfusion solution to one containing a known concentration of this compound.

-

-

Outflow Measurement:

-

Continue to perfuse at a constant pressure and record the flow rate. An increase in the flow rate required to maintain the pressure indicates an increase in total outflow.

-

To specifically measure uveoscleral outflow, a tracer (e.g., fluorescent dextran) can be included in the perfusate, and its appearance in the uveoscleral tissues can be quantified.

-

-

Data Analysis: Calculate the outflow facility (C) as the flow rate divided by the pressure. Compare the outflow facility before and after the administration of this compound.

In Vitro Matrix Metalloproteinase (MMP) Activity Assay

This protocol is to assess the effect of this compound on the activity of MMPs, such as MMP-2 and MMP-9, which are involved in extracellular matrix remodeling.

Experimental Workflow:

Caption: MMP Activity Assay Workflow.

Methodology:

-

Cell Culture: Culture a relevant cell line, such as primary human ciliary muscle cells or trabecular meshwork cells, to near confluence.

-

Compound Treatment: Replace the culture medium with serum-free medium containing various concentrations of this compound. Include a vehicle control. Incubate for 24-48 hours.

-

Sample Preparation: Collect the conditioned medium from each well. Centrifuge to remove any cells or debris.

-

Gelatin Zymography:

-

Load equal amounts of protein from each sample onto a polyacrylamide gel containing gelatin.

-

Perform electrophoresis under non-reducing conditions.

-

-

Enzyme Renaturation and Development:

-

Wash the gel with a renaturing buffer (e.g., containing Triton X-100) to remove SDS and allow the MMPs to renature.

-

Incubate the gel in a development buffer containing calcium and zinc at 37°C for 12-24 hours.

-

-

Staining and Analysis:

-

Stain the gel with Coomassie Brilliant Blue.

-

Destain the gel. Areas of gelatin degradation by MMPs will appear as clear bands against a blue background.

-

Quantify the intensity of the bands using densitometry software.

-

Conclusion

This compound holds significant promise as a research tool for investigating the pathophysiology of glaucoma and the mechanisms of IOP reduction. The protocols and information provided here, based on the well-characterized parent compound Latanoprost, offer a solid foundation for researchers to explore the pharmacological profile of this derivative. Further studies are warranted to establish the specific quantitative activity and full therapeutic potential of this compound.

References

- 1. Latanoprost | C26H40O5 | CID 5311221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. file.medchemexpress.eu [file.medchemexpress.eu]

- 5. mdpi.com [mdpi.com]

- 6. A comparison of latanoprost and dorzolamide in patients with glaucoma and ocular hypertension: a 3 month, randomised study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. caymanchem.com [caymanchem.com]

Application Notes and Protocols for Prostaglandin Amides in Glaucoma Research Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glaucoma, a leading cause of irreversible blindness worldwide, is characterized by progressive optic neuropathy, often associated with elevated intraocular pressure (IOP). Prostaglandin analogues are a first-line treatment for reducing IOP. While Latanoprost, an isopropyl ester prodrug of prostaglandin F2α, is widely studied, there is growing interest in related compounds, including prostaglandin amides. This document provides detailed application notes and protocols for the study of prostaglandin amides, using Latanoprost and the prostamide Bimatoprost as key reference compounds, in glaucoma research models. Due to the limited specific research on Latanoprost dimethyl amide, the information herein is based on the broader class of prostaglandin F2α analogues and amides.

Prostaglandin analogues, such as Latanoprost, primarily lower IOP by increasing the uveoscleral outflow of aqueous humor.[1][2] Latanoprost is a prodrug that is hydrolyzed by corneal esterases to its biologically active form, Latanoprost acid.[1][3] This active form is a selective agonist for the prostaglandin F (FP) receptor.[3][4] The activation of the FP receptor in the ciliary muscle and trabecular meshwork leads to the remodeling of the extracellular matrix, which reduces hydraulic resistance and enhances aqueous humor outflow.[2]

Prostaglandin amides, such as Bimatoprost, are another class of compounds used in glaucoma treatment. While Bimatoprost's exact mechanism has been a subject of discussion, it is believed to act as a prostamide, though it can also be hydrolyzed to its free acid form to act on FP receptors.[5]

Quantitative Data Summary